2,4-Dimethyl-2-pentene
Overview
Description
2,4-Dimethyl-2-pentene is an organic compound with the molecular formula C7H14. It is a colorless liquid with a characteristic odor and is classified as an alkene due to the presence of a carbon-carbon double bond. This compound is also known by its IUPAC name, 2,4-dimethylpent-2-ene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-pentene can be synthesized through various methods. One common approach involves the dehydration of 2,4-dimethyl-2-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic cracking of hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used to enhance the efficiency of this process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, it can be oxidized using potassium permanganate to produce diols.
Reduction: This compound can be reduced to form saturated hydrocarbons. Hydrogenation in the presence of a palladium catalyst can convert this compound to 2,4-dimethylpentane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Diols.
Reduction: 2,4-Dimethylpentane.
Substitution: Dihalides such as 2,4-dichloro-2-pentane.
Scientific Research Applications
2,4-Dimethyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its role in biological systems, particularly in understanding the metabolism of alkenes.
Medicine: Research into its potential medicinal properties is ongoing, although it is not widely used in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-pentene primarily involves its reactivity as an alkene. The double bond in its structure allows it to participate in addition reactions, where reagents add across the double bond. This reactivity is crucial in many of its chemical transformations. The molecular targets and pathways involved depend on the specific reaction it undergoes. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a catalyst to form a saturated hydrocarbon .
Comparison with Similar Compounds
2,4-Dimethylpentane: A saturated hydrocarbon with similar molecular weight but lacks the double bond.
2,4-Dimethyl-1-pentene: An isomer with the double bond in a different position.
2,4-Dimethyl-3-pentene: Another isomer with the double bond in yet another position.
Uniqueness: 2,4-Dimethyl-2-pentene is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. Its structure allows for specific addition reactions that are not possible with its saturated counterpart, 2,4-Dimethylpentane .
Properties
IUPAC Name |
2,4-dimethylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCFYASOGFVJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211545 | |
Record name | 2,4-Dimethylpent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211545 | |
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Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent acrid odor; [Chem Service MSDS] | |
Record name | 2,4-Dimethylpent-2-ene | |
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CAS No. |
625-65-0 | |
Record name | 2,4-Dimethyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Dimethylpent-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYL-2-PENTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74139 | |
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Record name | 2,4-Dimethylpent-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.915 | |
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Record name | 2,4-DIMETHYLPENT-2-ENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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